

5-Chloro-2,4-difluoropyrimidine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-2,4-difluoropyrimidine

Cat. No.: B033069

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-2,4-difluoropyrimidine

Introduction: **5-Chloro-2,4-difluoropyrimidine** is a halogenated pyrimidine derivative frequently employed as a key intermediate in medicinal chemistry and the synthesis of complex organic molecules. Its utility as a versatile building block, particularly in the development of kinase inhibitors and other targeted therapeutics, makes it a common reagent in both academic and industrial laboratories. However, its reactivity and inherent hazards necessitate a thorough understanding of its safety profile. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide researchers, scientists, and drug development professionals with a practical, in-depth understanding of the risks associated with this compound and the logic behind the protocols required for its safe handling, storage, and disposal.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the foundation of a robust safety assessment. These parameters dictate its behavior under various laboratory conditions and inform appropriate handling and storage procedures.

Table 1: Chemical Identification

Identifier	Value	Source
Chemical Name	5-Chloro-2,4-difluoropyrimidine	ChemScene[1]
CAS Number	25151-07-9	ChemScene[1]
Molecular Formula	C ₄ HCIF ₂ N ₂	ChemScene[1], PubChem[2]
Molecular Weight	150.51 g/mol	ChemScene[1], PubChem[2]

| SMILES | C1=C(C(=NC(=N1)F)F)Cl | ChemScene[1] |

Table 2: Physicochemical Data

Property	Value	Implication for Handling	Source
Physical Form	Solid	Risk of dust generation and inhalation.	Sigma-Aldrich
Melting Point	37-41 °C	May melt at or near ambient temperatures in warm climates.	Sigma-Aldrich
Boiling Point	250.6 °C at 760 mmHg	Low volatility at room temperature, but vapor pressure will increase with heating.	Alfa Chemistry[3]
Flash Point	106 °C (222.8 °F) - closed cup	Combustible. Requires care to avoid ignition sources, especially during heating.	Sigma-Aldrich, Alfa Chemistry[3]

| Density | 1.563 g/cm³ | Heavier than water. | Alfa Chemistry[3] |

Scientist's Note: The relatively low melting point indicates that this solid compound could easily become a liquid in a warm laboratory or on a heated stir plate, altering its spill behavior. While the flash point is high enough not to classify it as flammable, it is still combustible, meaning it will burn if an external ignition source is provided. The primary physical hazard during routine handling at ambient temperature is the generation of fine dust, which can be easily inhaled or contaminate surfaces.

Section 2: Hazard Identification and Toxicological Assessment

5-Chloro-2,4-difluoropyrimidine is classified as a hazardous substance. Understanding the specific nature of these hazards is critical for preventing exposure and responding effectively in an emergency. The Globally Harmonized System (GHS) provides a standardized framework for this.

Table 3: GHS Hazard Classification

Hazard Class	Hazard Code	Description	Source
Acute Toxicity, Oral	H302	Harmful if swallowed	PubChem[2]
Acute Toxicity, Dermal	H312	Harmful in contact with skin	PubChem[2]
Skin Corrosion/Irritation	H315 / H314	Causes skin irritation / Causes severe skin burns and eye damage	PubChem[2], Sigma-Aldrich
Serious Eye Damage	H318	Causes serious eye damage	PubChem[2]
Skin Sensitization	H317	May cause an allergic skin reaction	PubChem[2], Sigma-Aldrich

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | PubChem[2] |

Expert Analysis of Hazards:

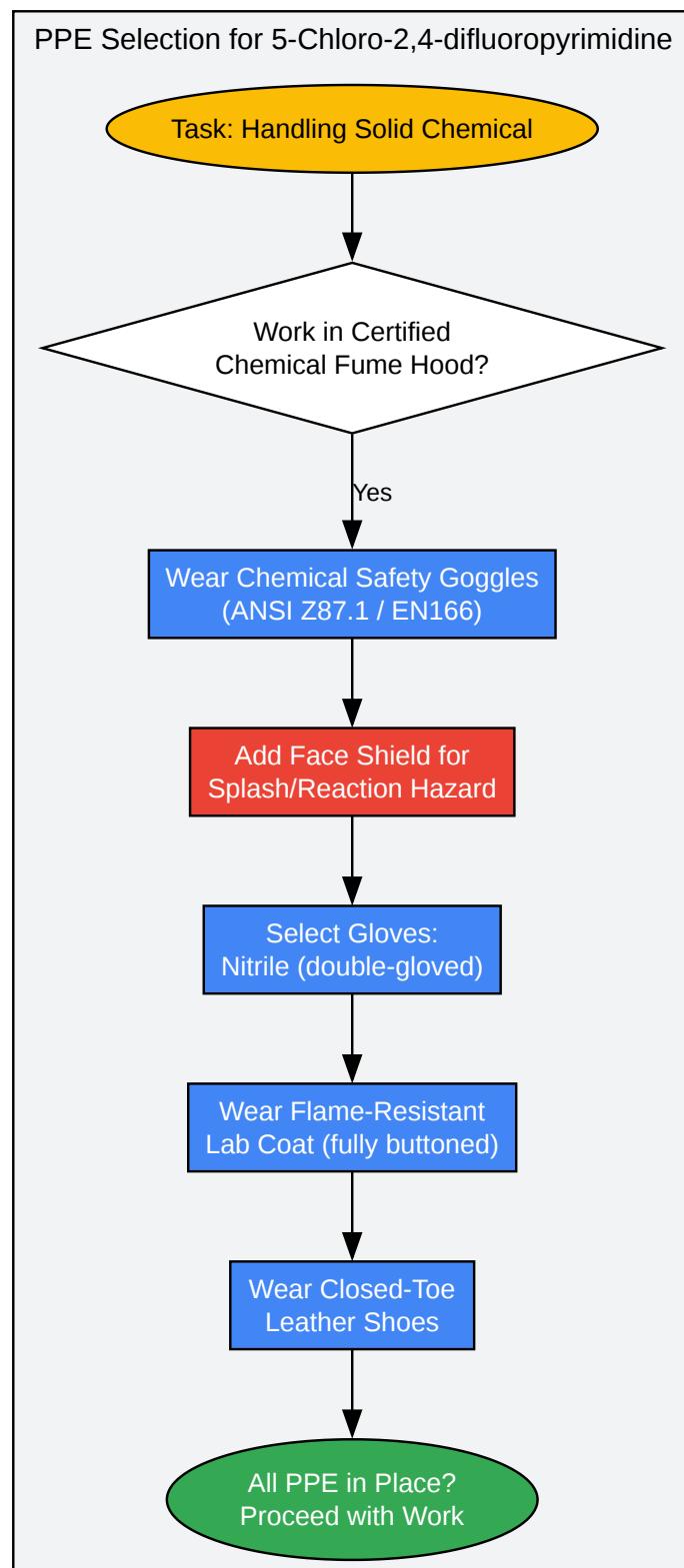
- Corrosivity (H314/H318): The most significant immediate hazard is the chemical's corrosive nature.^[4] Upon contact with moisture, such as on the skin, in the eyes, or in the respiratory tract, it can hydrolyze to release hydrofluoric and hydrochloric acid. This leads to severe chemical burns and deep tissue damage. This is not a simple irritation; it is destructive.
- Toxicity (H302, H312, H332): The compound is harmful through all major routes of exposure. Systemic toxicity can occur following absorption through the skin, ingestion, or inhalation. Symptoms may include nausea, vomiting, headache, and shortness of breath.
- Sensitization (H317): Repeated skin contact may lead to the development of an allergic skin reaction (allergic contact dermatitis). Once an individual is sensitized, even exposure to very small amounts can trigger a significant rash. This is a permanent condition, making future work with this or related compounds problematic.

Section 3: Laboratory Handling and Exposure Control

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the risks associated with **5-Chloro-2,4-difluoropyrimidine**.

Core Principle: Prevent All Contact

Given the corrosive nature and multiple toxicities of this compound, the primary goal is to prevent any direct contact. All operations should be designed to contain the material.


Engineering Controls

- Chemical Fume Hood: All manipulations of **5-Chloro-2,4-difluoropyrimidine**, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.^[4] This is non-negotiable. The fume hood contains dust and vapors, protecting the researcher from inhalation exposure.
- Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.^[5]

- Safety Stations: A safety shower and eyewash station must be immediately accessible and tested regularly.[4]

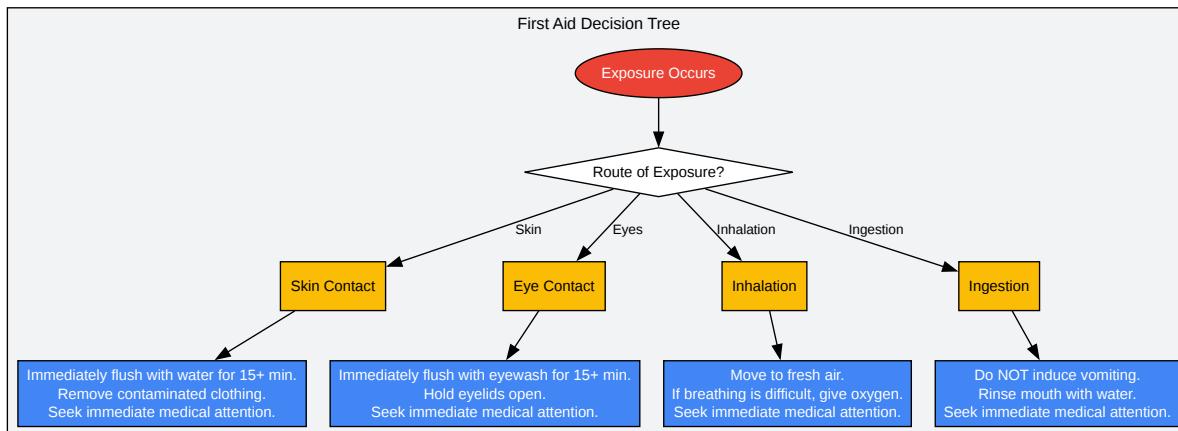
Personal Protective Equipment (PPE) Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE.

[Click to download full resolution via product page](#)

Caption: PPE selection workflow for handling **5-Chloro-2,4-difluoropyrimidine**.

Step-by-Step Handling Protocol


- Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment (spatulas, weigh paper, glassware). Don the required PPE as outlined above.
- Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the solid using a spatula, avoiding any actions that could create airborne dust. If dust is generated, allow it to settle before proceeding.
- Transfer/Addition: Add the solid to the reaction vessel slowly and carefully. If dissolving, add the solvent to the solid to minimize dust.
- Post-Handling: Tightly cap the source container immediately after use. Clean any contaminated tools and the work surface within the fume hood using a solvent like isopropanol, followed by soap and water.
- Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water after exiting the lab.^[6]

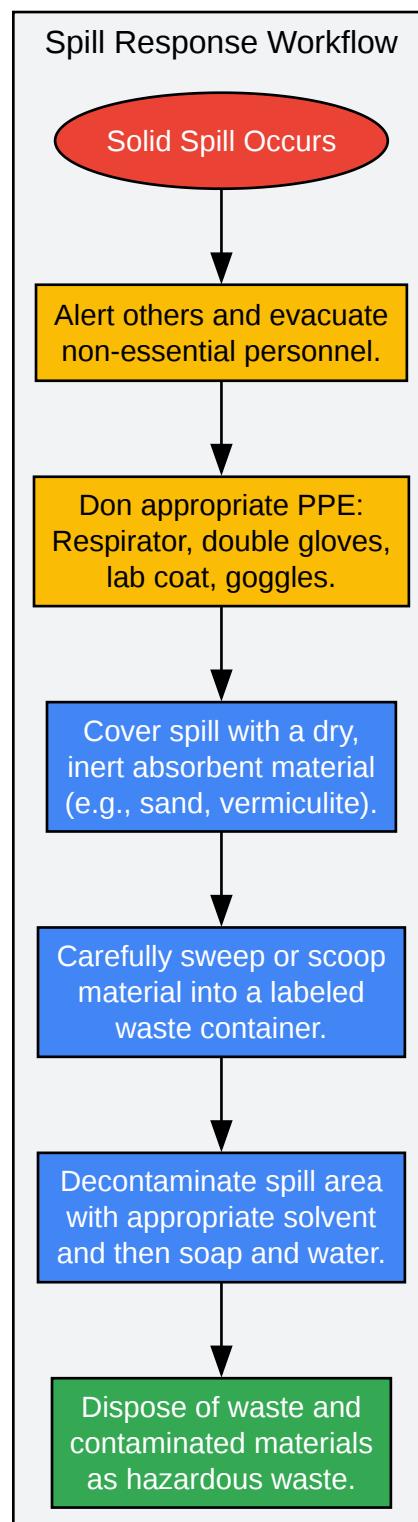
Section 4: Emergency Procedures

Rapid and correct response during an emergency can significantly reduce the severity of injury or environmental contamination.

First-Aid Measures

The corrosive nature of this chemical means that time is critical. Decontamination must begin immediately.

[Click to download full resolution via product page](#)


Caption: Decision tree for first aid response to exposure.

- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.^[4] Do not hesitate. A safety shower is the best tool for this. Seek immediate medical attention.
- Eye Contact: Flush eyes immediately and continuously with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation.^[4] Remove contact lenses if present and easy to do. Immediate medical attention from an ophthalmologist is critical to prevent permanent eye damage.
- Inhalation: Move the affected person to fresh air at once.^[6] If they are not breathing, give artificial respiration (use a pocket mask to avoid rescuer contamination).^[4] If breathing is difficult, provide oxygen. Call for immediate medical assistance.

- Ingestion: Do NOT induce vomiting, as this risks perforation of the esophagus.[\[4\]](#) Have the person rinse their mouth with water. If they are conscious and able to swallow, give them a couple of glasses of water to drink. Seek immediate medical attention.

Accidental Release Measures

A spill of this material must be treated as a serious incident.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for responding to a solid spill.

- **Evacuate and Alert:** Alert personnel in the immediate area. Evacuate if the spill is large or if dust is airborne.
- **Ventilate:** Ensure the area is well-ventilated, preferably within a fume hood.
- **PPE:** Wear appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.^[7]
- **Containment:** Do not add water. Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.
- **Collection:** Carefully sweep up the material and place it into a clearly labeled, sealable container for hazardous waste.^{[7][8]} Avoid any actions that create dust.
- **Decontamination:** Clean the spill area thoroughly.
- **Disposal:** Dispose of the container and any contaminated cleaning materials as hazardous waste according to institutional and local regulations.

Fire-Fighting Measures

- **Extinguishing Media:** Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.^[7]
- **Specific Hazards:** Combustion is a significant concern because it will produce highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.^[4] Vapors may be heavier than air and can travel along the ground to an ignition source.
- **Protective Equipment:** Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).^[4]

Section 5: Stability, Storage, and Disposal

Proper storage and disposal are final, critical steps in the safe management of **5-Chloro-2,4-difluoropyrimidine**.

- Chemical Stability: The compound is stable under recommended storage conditions but is sensitive to moisture.[4]
- Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[4] Contact with these materials can cause vigorous, exothermic reactions.
- Conditions to Avoid: Keep away from moisture, heat, sparks, and open flames.[4]
- Hazardous Decomposition Products: Under thermal decomposition or combustion, it will release toxic gases such as hydrogen fluoride, hydrogen chloride, and nitrogen oxides.[4]

Storage Protocol

- Store in the original, tightly sealed container.
- Keep in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[9]
- Store away from incompatible chemicals.
- Consider storing under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.[4]

Disposal Considerations

Chemical waste must be disposed of in compliance with all federal, state, and local environmental regulations.

- Waste Generation: Collect all waste material, including contaminated consumables (gloves, weigh paper), in a designated, properly labeled hazardous waste container.
- Do Not Mix: Do not mix this waste with other waste streams, particularly incompatible ones.
- Professional Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service.[7] Never dispose of this chemical down the drain or in regular trash.

Conclusion

5-Chloro-2,4-difluoropyrimidine is an invaluable reagent in modern chemical synthesis, but its utility is matched by its significant hazards. Its corrosive nature, multi-route toxicity, and

potential for sensitization demand a disciplined and informed approach to safety. By understanding the fundamental chemical principles behind these hazards and rigorously applying the engineering controls, handling protocols, and emergency procedures outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 2,5-Difluoro-4-chloropyrimidine | C4HClF2N2 | CID 13711163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. capotchem.cn [capotchem.cn]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- To cite this document: BenchChem. [5-Chloro-2,4-difluoropyrimidine material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b033069#5-chloro-2-4-difluoropyrimidine-material-safety-data-sheet-msds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com